N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, as well as a nitro group on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the nitro group and other substituents can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N2-(4-ethoxyphenyl)-N4-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of ethoxy, methoxy, and nitro substituents on the pyrimidine ring
Properties
IUPAC Name |
2-N-(4-ethoxyphenyl)-4-N-(2-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-3-29-13-10-8-12(9-11-13)21-19-23-17(20)16(25(26)27)18(24-19)22-14-6-4-5-7-15(14)28-2/h4-11H,3H2,1-2H3,(H4,20,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTKILPQJPWFQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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